molecular formula C63H81N13O30 B1144285 Mycobacillin CAS No. 18524-67-9

Mycobacillin

Cat. No.: B1144285
CAS No.: 18524-67-9
M. Wt: 1500.39
InChI Key:
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Description

Mycobacillin, also known as this compound, is a cyclic polypeptide antibiotic isolated from the culture filtrates of Bacillus subtilis. It has a molecular formula of C65H85N13O30 and a molecular weight of 1528.4395. This compound is known for its antifungal properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mycobacillin involves the fermentation of Bacillus subtilis. The culture filtrate is subjected to various purification processes to isolate the compound. The specific reaction conditions and synthetic routes are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process. Bacillus subtilis is cultured in large bioreactors, and the compound is extracted and purified using advanced chromatographic techniques. The production process is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Mycobacillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Mycobacillin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying cyclic polypeptides and their chemical properties.

    Biology: Investigated for its antifungal properties and its effects on various biological systems.

    Medicine: Explored for potential therapeutic applications, particularly in treating fungal infections.

    Industry: Used in the development of new antifungal agents and other bioactive compounds.

Mechanism of Action

Mycobacillin exerts its effects by disrupting the cell membrane of fungal cells. It binds to specific molecular targets within the membrane, leading to increased permeability and cell lysis. The exact molecular pathways involved in this process are still under investigation, but it is known to target key components of the fungal cell membrane.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mycobacillin is unique in its specific antifungal activity and its ability to disrupt fungal cell membranes. Unlike other similar compounds, it has a distinct molecular structure and specific targets within the fungal cell membrane, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(3R,6S,9R,14R,17S,20R,23S,26S,29S,32S,37R,40R,43S)-3,9,20,29,40-pentakis(carboxymethyl)-23-(hydroxymethyl)-26,32-bis[(4-hydroxyphenyl)methyl]-6-methyl-17-(2-methylpropyl)-2,5,8,11,16,19,22,25,28,31,34,39,42-tridecaoxo-1,4,7,10,15,18,21,24,27,30,33,38,41-tridecazabicyclo[41.3.0]hexatetracontane-14,37-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H85N13O30/c1-28(2)19-36-55(96)69-34(64(105)106)15-17-47(83)68-39(22-48(84)85)54(95)66-29(3)53(94)76-43(26-52(92)93)63(104)78-18-4-5-45(78)62(103)75-42(25-51(90)91)58(99)70-35(65(107)108)14-16-46(82)67-37(20-30-6-10-32(80)11-7-30)56(97)73-40(23-49(86)87)60(101)72-38(21-31-8-12-33(81)13-9-31)57(98)77-44(27-79)61(102)74-41(24-50(88)89)59(100)71-36/h6-13,28-29,34-45,79-81H,4-5,14-27H2,1-3H3,(H,66,95)(H,67,82)(H,68,83)(H,69,96)(H,70,99)(H,71,100)(H,72,101)(H,73,97)(H,74,102)(H,75,103)(H,76,94)(H,77,98)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,105,106)(H,107,108)/t29-,34+,35+,36-,37-,38-,39+,40-,41+,42+,43+,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMBOQJARKXIAL-LCLLRQAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CCC(=O)N[C@@H](C(=O)N1)CC(=O)O)C(=O)O)CC(C)C)CC(=O)O)CO)CC3=CC=C(C=C3)O)CC(=O)O)CC4=CC=C(C=C4)O)C(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H85N13O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028548
Record name Mycobacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18524-67-9
Record name Mycobacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycobacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCOBACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4W543XGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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